N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-methylthiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5-4-13-8(6(5)3-10)11-7(12)2-9/h4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZRNYTVQPSPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380527 | |
| Record name | N1-(3-CYANO-4-METHYL-2-THIENYL)-2-CHLOROACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648859-02-3 | |
| Record name | N1-(3-CYANO-4-METHYL-2-THIENYL)-2-CHLOROACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide typically involves the reaction of 3-cyano-4-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thienyl ring play crucial roles in binding to these targets, while the chloroacetamide moiety may participate in covalent modification or inhibition of enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related acetamide derivatives highlights key differences in substituents, biological activity, and chemical reactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Thienyl vs. benzothiazole/benzene cores : Thiophene-based compounds exhibit distinct aromaticity and electronic properties compared to benzothiazoles or phenyl systems, influencing binding to biological targets .
Bioactivity Trends
- Antimicrobial activity: Chloroacetamide derivatives with thienyl or benzothiazole cores often show moderate-to-strong antimicrobial effects. The cyano group in the target compound may enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- The target compound’s cyano group could augment interactions with kinase ATP-binding pockets .
- Electrophilic reactivity : The chloroacetamide moiety enables alkylation of nucleophilic residues (e.g., cysteine thiols), a mechanism shared with anticancer agents like chlorambucil .
Research Findings and Limitations
- Synthetic challenges: The introduction of a cyano group onto thiophene rings requires precise conditions (e.g., Rosenmund-von Braun reaction) to avoid side reactions, as seen in related cyanoacetamide syntheses .
- SAR (Structure-Activity Relationship) insights: Electron-withdrawing groups: Cyano and chloro substituents synergistically enhance reactivity and target binding. Steric effects: The 4-methyl group may limit activity against sterically sensitive targets (e.g., narrow enzyme active sites) .
Biological Activity
N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide is a compound belonging to the class of chloroacetamides, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H7ClN2OS
- CAS Number : 648859-02-3
- Structure : The compound features a thienyl ring substituted with a cyano group and a chloroacetamide moiety, which is crucial for its biological activity.
Chloroacetamides, including this compound, often exert their effects through various biochemical pathways. The following mechanisms are noted:
- Antimicrobial Activity : These compounds interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The presence of the chloroacetamide group enhances lipophilicity, facilitating membrane penetration.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects.
Antimicrobial Properties
A study evaluating various chloroacetamides demonstrated that those with specific substituents on the phenyl ring exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was tested against several pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The compound was particularly effective against Gram-positive bacteria due to its ability to penetrate the thicker peptidoglycan layer of their cell walls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thienyl Ring : Enhances lipophilicity and contributes to membrane interaction.
- Cyano Group : Potentially involved in hydrogen bonding with target sites on bacterial enzymes.
- Chloroacetamide Moiety : Essential for the antimicrobial activity due to its reactive nature.
Research indicates that modifications in the substituents can significantly alter the compound's efficacy, highlighting the importance of SAR studies in drug design .
Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was subjected to antimicrobial susceptibility tests against various strains. Results indicated that the compound met all criteria outlined by Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties for further development as an antimicrobial agent .
Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling was employed to predict the biological activity of this compound based on its chemical structure. The analysis revealed that compounds similar in structure had varying degrees of effectiveness against different pathogens, emphasizing the need for tailored modifications for enhanced activity .
Q & A
Q. What are the common synthetic routes for N1-(3-cyano-4-methyl-2-thienyl)-2-chloroacetamide, and how can reaction conditions influence yield?
The synthesis of chloroacetamide derivatives typically involves condensation reactions between amines and chloroacetyl chloride or cyanoacetic acid. For example, in analogous compounds (e.g., 2-chloro-N-(4-nitrophenyl)acetamide), substitution reactions under alkaline conditions followed by reduction and condensation steps are employed . Key factors include:
- pH control : Alkaline conditions (e.g., NaOH) enhance nucleophilic substitution, while acidic conditions (e.g., H₂SO₄) favor reduction using agents like iron powder.
- Catalysts : Condensing agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve amide bond formation efficiency .
- Temperature : Mild conditions (25–60°C) reduce side reactions like hydrolysis of the chloroacetamide group .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
- Infrared (IR) Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-Cl (550–750 cm⁻¹) stretches. For example, IR peaks at 1685 cm⁻¹ (amide C=O) and 2230 cm⁻¹ (cyano group) validate structural motifs .
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks near δ 4.2 ppm (CH₂Cl) and aromatic protons in δ 6.5–8.0 ppm (thienyl ring) .
- ¹³C NMR : Signals at δ 165–170 ppm (amide C=O) and δ 115–120 ppm (cyano carbon) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For structurally similar amides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), SCXRD revealed:
- Dihedral angles : The thienyl ring and acetamide moiety are twisted (e.g., 61.8° in dichlorophenyl derivatives), affecting reactivity .
- Hydrogen bonding : N–H···N interactions stabilize crystal packing (R₂²(8) motifs), influencing solubility and melting points .
Methodology : Grow crystals via slow evaporation of methanol/acetone mixtures (1:1) and refine structures using software like SHELXL .
Q. What strategies address contradictions in biological activity data for chloroacetamide derivatives?
Chloroacetamides often exhibit herbicidal activity, but inconsistent results arise due to:
- Metabolic degradation : Enzymatic cleavage of the chloroacetamide group can reduce efficacy. Use radiolabeled analogs (e.g., ¹⁴C-tagged compounds) to track metabolic pathways .
- Safener interactions : Co-application with safeners (e.g., AD-67) may alter toxicity profiles. Conduct comparative assays with/without safeners in plant or cell models .
- Species specificity : Test activity across multiple organisms (e.g., Arabidopsis, zebrafish) to identify structure-activity relationships (SAR) .
Q. How can computational modeling predict the reactivity of the cyano and chloro groups in this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the cyano group’s LUMO may drive nucleophilic attacks, while the chloro group’s σ* orbital influences SN2 reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict hydrolysis rates and stability .
Tools : Gaussian 16 for DFT; GROMACS for MD simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
